molecular formula C6H12N2O B081522 4-Methylnitrosopiperidine CAS No. 15104-03-7

4-Methylnitrosopiperidine

Cat. No. B081522
CAS RN: 15104-03-7
M. Wt: 128.17 g/mol
InChI Key: AQIASOPYWNTZSK-UHFFFAOYSA-N
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Description

4-Methylnitrosopiperidine is a compound with the molecular formula C6H12N2O . It is also known by other names such as 4-Methyl-1-nitrosopiperidine and 1-Nitroso-4-pipecoline . The molecular weight of this compound is 128.17 g/mol .


Synthesis Analysis

The synthesis of 4-Methylnitrosopiperidine involves reaction conditions with iron (ΙΙΙ) nitrate nonahydrate and tetra-n-butylammonium perchlorate in acetonitrile at 70°C under an inert atmosphere . The yield of this reaction is approximately 84% .


Molecular Structure Analysis

The IUPAC name for 4-Methylnitrosopiperidine is 4-methyl-1-nitrosopiperidine . The InChI representation of this compound is InChI=1S/C6H12N2O/c1-6-2-4-8 (7-9)5-3-6/h6H,2-5H2,1H3 . The Canonical SMILES representation is CC1CCN (CC1)N=O .


Physical And Chemical Properties Analysis

4-Methylnitrosopiperidine has a molecular weight of 128.17 g/mol . It has a computed XLogP3 value of 1.1, indicating its lipophilicity . It has no hydrogen bond donors, three hydrogen bond acceptors, and no rotatable bonds . Its exact mass and monoisotopic mass are both 128.094963011 g/mol . The topological polar surface area is 32.7 Ų .

Scientific Research Applications

  • Carcinogenicity in Animal Models : 4-Methylnitrosopiperidine has been shown to induce tumors in animal models, particularly in rats. Lijinsky and Taylor (1975) found that 4-Methylnitrosopiperidine induced tumors of the nasal turbinates or upper gastrointestinal tract in almost 100% of the rats tested. These findings suggest its potent carcinogenic activity in certain animals (Lijinsky & Taylor, 1975).

  • Mutagenicity in Microorganisms : Research by Larimer et al. (1978) revealed that 4-Methylnitrosopiperidine was mutagenic in Saccharomyces cerevisiae, a type of yeast. The compound was found to stimulate forward mutation and reversion of certain genetic markers in the yeast when metabolic activation was provided (Larimer et al., 1978).

  • Comparative Studies on Carcinogenicity : Further studies by Lijinsky et al. (1981) compared nitrosopiperidine derivatives, including 4-Methylnitrosopiperidine, and found varying degrees of carcinogenicity based on the specific substitution on the nitrosopiperidine molecule (Lijinsky et al., 1981).

  • Effect of Substitution on Carcinogenicity : Singer et al. (1984) researched the impact of a 3-methyl substitution on the carcinogenicity of nitroso-4-piperidone, a related compound, and found significant differences in tumor induction compared to the compound without the methyl group (Singer et al., 1984).

  • Mutagenicity and Carcinogenicity in Various Biological Systems : Additional studies have explored the mutagenic and carcinogenic potential of 4-Methylnitrosopiperidine and related compounds in various biological systems, including studies on the reaction of nitrosamines, identification in tobacco products, and comparative metabolism in rat tissues (Hsieh et al., 1976), (Djordjevic et al., 1989), (Wong et al., 2003).

  • Contamination in Pharmaceuticals : Wohlfart et al. (2021) investigated the contamination of 4-Methyl-1-nitrosopiperazine, a compound related to 4-Methylnitrosopiperidine, in rifampicin capsules. This study highlights the importance of monitoring nitrosamine impurities in pharmaceuticals (Wohlfart et al., 2021).

Safety And Hazards

4-Methylnitrosopiperidine is classified as a flammable liquid and vapor (H226) . Precautionary measures include keeping it away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed, and measures should be taken against static discharge . Protective gloves, eye protection, and face protection should be worn when handling this compound .

Future Directions

While specific future directions for 4-Methylnitrosopiperidine are not available, it is worth noting that therapeutic peptides, which include piperidine derivatives, have made great progress in the last decade . This progress is due to new production, modification, and analytic technologies . Future developments in therapeutic peptides are expected to continue, presenting both value and challenges .

properties

IUPAC Name

4-methyl-1-nitrosopiperidine
Source PubChem
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InChI

InChI=1S/C6H12N2O/c1-6-2-4-8(7-9)5-3-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIASOPYWNTZSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60164697
Record name 4-Methyl-1-nitrosopiperidine
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Molecular Weight

128.17 g/mol
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Vapor Pressure

0.06 [mmHg]
Record name 1-Nitroso-4-pipecoline
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Product Name

4-Methylnitrosopiperidine

CAS RN

15104-03-7
Record name 4-Methyl-1-nitrosopiperidine
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Record name 4-Methylnitrosopiperidine
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Record name 4-Methyl-1-nitrosopiperidine
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Record name 4-methyl-1-nitrosopiperidine
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Record name 4-METHYLNITROSOPIPERIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
W Lijinsky, HW Taylor - International Journal of Cancer, 1975 - Wiley Online Library
… One hepatocellular tumor was present in 1 female each from the nitrosopiperidine and 4-methylnitrosopiperidine treated groups, also. Hepatocellular tumors always appeared in …
Number of citations: 111 onlinelibrary.wiley.com
FW Larimer, DW Ramey, W Lijinsky, JL Epler - … Research/Fundamental and …, 1978 - Elsevier
N-Nitrosopiperidine (NP) and a number of methylated derivatives were examined for mutagenicity in Saccharomyces cerevisiae. NP, 2-methyl-NP, 3-methyl-NP, 4-methyl-NP and 3,5-…
Number of citations: 43 www.sciencedirect.com
TK Rao, AA Hardigree, JA Young, W Lijinsky… - Mutation Research …, 1977 - Elsevier
Using Salmonella typhimurium tester strains, we have examined N-nitropiperidine and various substituted nitrosopiperidines for their mutagenic potency. Most of the nitrosopiperidines …
Number of citations: 87 www.sciencedirect.com
S González-Mancebo, J Gaspar, E Calle… - … /Genetic Toxicology and …, 2004 - Elsevier
… In order to rationalize the results obtained with 3- and 4-methylnitrosopiperidine, it should be recalled that the piperidine ring is in the ‘chair’ conformation, with a barrier to reversal of …
Number of citations: 19 www.sciencedirect.com
KL Dobo, MO Kenyon, O Dirat, M Engel… - Chemical research in …, 2022 - ACS Publications
… Given the structural similarity to 4-methylnitrosopiperidine (whereby the N-nitroso group is … for 4-methylnitrosopiperidine, the TD 50 of 3-methylnitrosopiperidine is expected to be similar. …
Number of citations: 31 pubs.acs.org
W Lijinsky - … Correlates of Carcinogenesis and Mutagenesis: A …, 1978 - books.google.com
… Studies by the oral route in rats showed that nitrosopiperidine (NOPip) and 4-methylnitrosopiperidine (4-Me) were about equally potent, while 3-methyl (3 Me) was slightly weaker (…
Number of citations: 2 books.google.com
J Zhang - 1996 - search.proquest.com
… , 2-methylnitrosopiperidine and 4-methylnitrosopiperidine with acetic anhydride have … %) was the only product for the reaction of 4-methylnitrosopiperidine with acetic anhydride. …
Number of citations: 2 search.proquest.com
G Klopman - Journal of the American Chemical Society, 1984 - ACS Publications
A new program is introduced to study the relationship between structure and biological activity of organic molecules. The computer-automated structure evaluation program …
Number of citations: 549 pubs.acs.org
CL Yaws, P Banadur - Thermophysical properties of chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the results for the enthalpy of vaporization at the boiling point for organic compounds in tabular form. The tabulation is arranged by carbon …
Number of citations: 3 www.sciencedirect.com
G Klopman - Environmental Health Perspectives, 1985 - ehp.niehs.nih.gov
The computer automated structure evaluation program (CASE) has been extended to perform automatic quantitative structure-activity relationships (QSAR). Applications include the …
Number of citations: 34 ehp.niehs.nih.gov

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